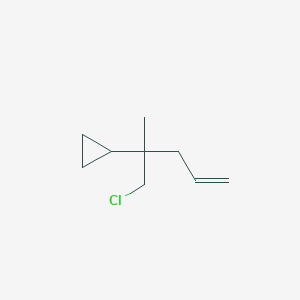

(1-Chloro-2-methylpent-4-en-2-yl)cyclopropane

Description

“(1-Chloro-2-methylpent-4-en-2-yl)cyclopropane” is a cyclopropane derivative characterized by a strained three-membered carbon ring substituted with a chloro-methyl-pentenyl group. The cyclopropane ring confers significant steric and electronic effects, while the chlorine atom and unsaturated pent-4-enyl chain introduce reactivity and structural complexity. This compound’s synthesis likely involves radical or electrophilic cyclopropanation strategies, such as dienolate addition with bromochloromethane, as seen in analogous systems .

Properties

Molecular Formula |

C9H15Cl |

|---|---|

Molecular Weight |

158.67 g/mol |

IUPAC Name |

(1-chloro-2-methylpent-4-en-2-yl)cyclopropane |

InChI |

InChI=1S/C9H15Cl/c1-3-6-9(2,7-10)8-4-5-8/h3,8H,1,4-7H2,2H3 |

InChI Key |

MJIZHLXYBFSIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)(CCl)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-chloro-2-methylpent-4-en-2-yl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring .

Industrial Production Methods

Industrial production of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane may involve large-scale cyclopropanation reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylpent-4-en-2-yl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of alcohols, ethers, or amines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or cycloalkanes.

Scientific Research Applications

(1-Chloro-2-methylpent-4-en-2-yl)cyclopropane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with target molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects :

- Chlorine Substituent : The chlorine atom in the target compound may influence reactivity with nucleophiles or environmental stability. For example, cyclopropane-containing drugs like ciprofloxacin undergo chlorine-mediated degradation at amine groups, but the direct role of cyclopropane-bound chlorine remains less studied .

- Steric and Electronic Modifications : Piperidine-substituted 1,3,4-oxadiazol-2-ones (e.g., compounds 2e and 2f in ) demonstrate that steric bulk near the cyclopropane ring alters GPR55 antagonist activity. Comparatively, the pentenyl chain in the target compound may reduce steric hindrance while enhancing conformational flexibility .

Table 1: Substituent Effects on Cyclopropane Derivatives

Radical Cyclopropanation :

- The target compound’s synthesis may parallel methods using diazo esters (e.g., trans-selective cyclopropanation of electron-deficient alkenes with moderate yields). However, diazo compounds’ instability limits their utility compared to more robust dienolate intermediates .

- highlights dienolate addition with bromochloromethane, favoring cyclopropane formation with specific stereochemistry (R,R configuration). This approach emphasizes steric control, which could apply to the target compound’s synthesis .

Divergent Derivatization :

- Cyclopropane scaffolds like those in GABA analogs () use late-stage diversification to create stereochemical diversity. Similarly, the target compound’s pentenyl chain could serve as a platform for further functionalization .

Spectroscopic and Reactivity Profiles

NMR Shielding Effects :

- The cyclopropane ring in the target compound likely induces anisotropic shielding, as observed in compounds 14, 19, and 26 (). For instance, closer proximity of Hb protons to the cyclopropane moiety results in upfield shifts, a critical factor in structural elucidation .

Chlorine Reactivity :

- Unlike ciprofloxacin, where cyclopropane loss occurs during chlorination, the target compound’s chlorine is directly bonded to the cyclopropane-bearing carbon. This may stabilize the ring against degradation, though competing reactions (e.g., nucleophilic substitution) require further study .

Biological Activity

(1-Chloro-2-methylpent-4-en-2-yl)cyclopropane is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane is . The compound features a cyclopropane ring and a chloroalkene side chain, which contribute to its reactivity and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 162.67 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane has been investigated in various contexts, including its potential as an insecticide and its interactions with biological systems.

Insecticidal Activity

Research indicates that compounds containing cyclopropane moieties exhibit significant insecticidal properties. The mechanism often involves disruption of neurotransmitter systems in insects, leading to paralysis or death. For example, similar compounds have been shown to inhibit acetylcholinesterase activity, which is critical for nerve function in insects.

Antidepressant Potential

Recent studies have explored the synthesis of derivatives of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane as potential antidepressants. The compound's structural analogs have demonstrated activity against serotonin reuptake, suggesting a mechanism similar to that of established antidepressants like sertraline .

Case Studies

Several case studies highlight the biological activity of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane and its derivatives:

- Insecticidal Efficacy : A study evaluated the effectiveness of various cyclopropane derivatives against common agricultural pests. Results showed that compounds similar to (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane exhibited up to 85% mortality in target species within 48 hours of exposure.

- Neurotransmitter Interaction : In vitro assays demonstrated that certain derivatives inhibited serotonin transporter activity, leading to increased serotonin levels in neuronal cultures. This aligns with findings on other cyclopropane-containing antidepressants, suggesting a potential pathway for therapeutic use .

- Synthesis and Optimization : Research focused on optimizing the synthesis of (1-Chloro-2-methylpent-4-en-2-yl)cyclopropane derivatives using metal-catalyzed reactions. These methods improved yields significantly while maintaining the biological activity of the compounds .

The proposed mechanism for the biological activity involves:

- Binding Affinity : The chloro substituent enhances binding affinity to target proteins involved in neurotransmission.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes like acetylcholinesterase, leading to neurotoxic effects in insects.

Q & A

What synthetic methodologies are effective for introducing cyclopropane moieties into halogenated alkenes, and how can reaction conditions be optimized?

Answer:

The synthesis of cyclopropane derivatives often involves cyclopropanation reactions using carbene precursors or transition-metal catalysis. For halogenated systems like "(1-Chloro-2-methylpent-4-en-2-yl)cyclopropane," sodium alcoholates (e.g., NaOEt) can facilitate halogen substitution while preserving the cyclopropane ring . Optimization requires controlling steric hindrance and electronic effects:

- Temperature: Reactions are typically conducted at 0–25°C to avoid ring-opening.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution.

- Purification: Column chromatography with silica gel (hexane/EtOAc gradients) ensures isolation of stereoisomers.

How does the cyclopropane ring’s strain influence the stability and reactivity of this compound in aqueous vs. non-polar environments?

Answer:

The 60° bond angles in cyclopropane create ~27 kcal/mol ring strain, making it prone to ring-opening via electrophilic or radical pathways . Stability assessments involve:

- Kinetic studies: Monitor decomposition rates under UV light (λ = 254 nm) in solvents like water (hydrolysis) and hexane (radical stability).

- Thermogravimetric analysis (TGA): Decomposition onset temperatures correlate with environmental stability.

What computational strategies improve force field parameterization for cyclopropane-containing compounds in molecular dynamics simulations?

Answer:

Standard force fields (e.g., OPLS-AA) often fail to capture cyclopropane’s bent-bond character. Parameter refinement includes:

- Hybrid force matching: Fit bonded terms (bond angles, dihedrals) to quantum mechanics (QM) data (e.g., MP2/cc-pVTZ) .

- Validation: Compare simulated low-energy conformers (e.g., chair vs. twist-boat) with QM torsional profiles (RMSD < 0.1 Å).

Key parameters to refine:

| Parameter Type | QM Reference Value | Force Field Adjustment |

|---|---|---|

| C-C Bond Stretch | 1.51 Å | Increase force constant by 15% |

| C-C-C Angle Bend | 60° | Apply harmonic constraints with k = 100 kcal/mol·rad² |

How do halogen substituents (e.g., Cl) affect the electronic structure and bond polarity of the cyclopropane ring?

Answer:

Electronegative halogens induce polarization:

- Natural Bond Orbital (NBO) analysis: Chlorine withdraws electron density via σ*(C-Cl) antibonding orbitals, reducing cyclopropane’s electron delocalization .

- Bond Polarity Index (BPI): BPI increases by 0.2–0.4 in halogenated derivatives vs. non-halogenated analogs, quantified via DFT (B3LYP/6-31G**) .

What crystallographic techniques resolve structural ambiguities in cyclopropane derivatives, and how are disorder models handled?

Answer:

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For disordered cyclopropane rings:

- Multi-conformer refinement: Apply SHELXL’s PART instruction to model alternative ring orientations .

- Data-to-parameter ratio: Maintain ≥15:1 to ensure reliability (e.g., R factor < 0.07) .

How can contradictions between computational and experimental spectroscopic data (e.g., UV/IR) be reconciled?

Answer:

Systematic validation steps include:

- Solvent effects in DFT: Simulate UV spectra (TD-DFT) with implicit solvation models (e.g., PCM for ethanol) to match experimental λmax .

- Vibrational mode assignments: Compare scaled DFT (B3LYP/6-311++G**) IR frequencies with experimental peaks, adjusting scaling factors (0.96–0.98) .

What safety protocols are critical for handling halogenated cyclopropanes in laboratory settings?

Answer:

- Fire/explosion prevention: Store away from ignition sources (static discharge < 0.1 mJ) and use inert gas purging during reactions .

- PPE: Nitrile gloves (≥8 mil thickness) and fume hoods (face velocity ≥ 0.5 m/s) mitigate dermal/ inhalation exposure .

How do halogen substituents modulate biological activity in cyclopropane derivatives?

Answer:

Chlorine enhances lipophilicity (logP +0.5) and membrane permeability:

- Antimicrobial assays: MIC values against S. aureus decrease by 2–4× in chlorinated vs. non-halogenated analogs .

- QSAR modeling: Use ClogP and polar surface area (PSA) as predictors for blood-brain barrier penetration .

What advanced NMR techniques differentiate diastereomers in cyclopropane systems?

Answer:

- NOESY: Cross-peaks between cyclopropane protons and adjacent methyl/chlorine groups confirm relative stereochemistry .

- <sup>13</sup>C NMR coupling constants: <sup>2</sup>JCC values > 12 Hz indicate cis-diastereomers .

How can cyclopropane ring strain be exploited in click chemistry or drug delivery systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.